molecular formula C16H17NO4 B14567114 Dimethyl 2,2-dimethyl-5-phenyl-2H-pyrrole-3,4-dicarboxylate CAS No. 61728-55-0

Dimethyl 2,2-dimethyl-5-phenyl-2H-pyrrole-3,4-dicarboxylate

Cat. No.: B14567114
CAS No.: 61728-55-0
M. Wt: 287.31 g/mol
InChI Key: VHLPSTHENVJCKO-UHFFFAOYSA-N
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Description

Dimethyl 2,2-dimethyl-5-phenyl-2H-pyrrole-3,4-dicarboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by its two ester groups at positions 3 and 4, a phenyl group at position 5, and two methyl groups at position 2. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,2-dimethyl-5-phenyl-2H-pyrrole-3,4-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with aniline in the presence of a catalyst, followed by cyclization and esterification . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2-dimethyl-5-phenyl-2H-pyrrole-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups at different positions on the pyrrole ring .

Scientific Research Applications

Dimethyl 2,2-dimethyl-5-phenyl-2H-pyrrole-3,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2,2-dimethyl-5-phenyl-2H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,2-dimethyl-5-phenyl-2H-pyrrole-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ester groups at positions 3 and 4 and a phenyl group at position 5 differentiates it from other pyrrole derivatives, making it a valuable compound for various applications .

Properties

CAS No.

61728-55-0

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

dimethyl 2,2-dimethyl-5-phenylpyrrole-3,4-dicarboxylate

InChI

InChI=1S/C16H17NO4/c1-16(2)12(15(19)21-4)11(14(18)20-3)13(17-16)10-8-6-5-7-9-10/h5-9H,1-4H3

InChI Key

VHLPSTHENVJCKO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C(=N1)C2=CC=CC=C2)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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